![molecular formula C9H15ClN4O2 B1465969 N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1220035-11-9](/img/structure/B1465969.png)
N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Overview
Description
N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a pyrazolo-pyridine core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride typically involves multiple steps. One common method includes the reaction of 4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by purification through recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and efficiency. Additionally, advanced purification techniques such as chromatography and crystallization are employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohols or amines.
Scientific Research Applications
Pharmacological Applications
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Neuropharmacology :
- Research suggests that this compound may exhibit neuroprotective effects. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress .
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Antidepressant Activity :
- Preliminary studies indicate that N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride could have antidepressant properties. Animal models have shown that it may enhance serotonergic and noradrenergic neurotransmission, leading to improved mood and reduced anxiety symptoms .
- Anti-inflammatory Effects :
Neuroprotective Effects in Animal Models
A study conducted on mice with induced neurodegeneration showed that administration of this compound significantly improved cognitive function and reduced neuronal loss. Behavioral tests indicated enhanced memory retention compared to control groups .
Antidepressant-Like Effects
In a double-blind study involving rats subjected to chronic stress, treatment with this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and sucrose preference test .
Inhibition of Inflammatory Markers
A laboratory experiment demonstrated that the compound inhibited the release of TNF-alpha and IL-6 from activated macrophages. This suggests its potential utility in conditions characterized by excessive inflammation such as rheumatoid arthritis .
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)pyridine-3-carboxamide
- N-(2-Cyanophenyl)pyridine-2-carboxamide
- 2-methoxy-4-(trifluoromethyl)pyridine-3-carboxamide
Uniqueness
N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride is unique due to its pyrazolo-pyridine core, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS Number: 2060005-07-2) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydro-pyrazolo structure, which is known for its diverse biological activities. The molecular formula is with a molecular weight of 246.7 g/mol. Its chemical structure is illustrated below:
Chemical Structure
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazolo derivatives. For instance, compounds similar to N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine have shown significant efficacy against various viral targets. In vitro assays indicated that certain derivatives inhibited the activity of viral polymerases effectively. For example, a related compound demonstrated an IC50 value of 32.2 μM against HCV NS5B RNA polymerase .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are noteworthy. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. In a comparative study, similar pyrazolo compounds exhibited IC50 values as low as 0.04 μM against COX-2 . This suggests that N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine could potentially be developed as a therapeutic agent for inflammatory diseases.
Anticancer Activity
The anticancer potential of pyrazolo compounds has also been explored extensively. In vitro studies indicated that derivatives can inhibit the proliferation of various cancer cell lines including HeLa and HepG2 cells. For instance, one study reported that a closely related compound inhibited cell growth by over 90% in several cancer models . The mechanism appears to involve cell cycle arrest and induction of apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyrazolo ring have been shown to enhance or diminish activity:
Modification | Effect on Activity |
---|---|
Substitution at N1 | Increased anti-inflammatory activity |
Alkyl groups at C5 | Enhanced cytotoxicity against cancer cells |
Hydroxyl groups at C3 | Improved solubility and bioavailability |
Case Studies
- Case Study on Antiviral Efficacy : A study involving a series of pyrazolo compounds demonstrated significant antiviral activity against influenza virus strains with IC50 values ranging from 0.1 to 0.5 μM . The mechanism was attributed to inhibition of viral replication.
- Case Study on Anti-inflammatory Properties : In an animal model of arthritis, administration of N-(2-Hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine resulted in reduced paw edema and lower levels of pro-inflammatory cytokines compared to control groups .
- Case Study on Cancer Cell Lines : A comparative analysis showed that derivatives exhibited selective toxicity towards cancer cells while sparing normal fibroblasts. The most potent derivative had an IC50 value of 4.22 μM against A549 lung cancer cells .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.ClH/c14-4-3-11-9(15)8-6-5-10-2-1-7(6)12-13-8;/h10,14H,1-5H2,(H,11,15)(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWFHJNKEUZDSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(=O)NCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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